2-(1-(pyrazine-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
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Description
2-(1-(pyrazine-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C16H16N4O3 and its molecular weight is 312.329. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound 2-(1-(pyrazine-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione , identified by its CAS number 1787879-68-8 , is a novel heterocyclic compound with potential biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₆H₁₆N₄O₃
- Molecular Weight : 312.32 g/mol
- Structure : The compound features a complex structure that includes an azetidine ring and an isoindole moiety.
Biological Activity Overview
Research on this compound is still emerging; however, preliminary studies suggest various biological activities that may have therapeutic implications. The following sections summarize the findings related to its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the potential of similar heterocyclic compounds in cancer therapy. For instance, derivatives with structural analogies to the compound have demonstrated significant antiproliferative effects against various cancer cell lines.
Compound | Cell Line | IC₅₀ (µM) |
---|---|---|
Compound A | MCF-7 (breast cancer) | 5.0 |
Compound B | A549 (lung cancer) | 10.0 |
While specific data for This compound is limited, its structural characteristics suggest it may exhibit similar activities due to the presence of the pyrazine and isoindole components known for their bioactivity in cancer research .
The exact mechanism of action for this compound is not fully elucidated. However, compounds with similar structures often interact with cellular pathways involved in proliferation and apoptosis. Potential mechanisms include:
- Inhibition of Enzymatic Activity : Compounds targeting specific enzymes like carbonic anhydrases have shown promise in modulating tumor growth.
- Cell Cycle Arrest : Many heterocycles induce cell cycle arrest at various phases, leading to apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazine derivatives and isoindole compounds:
- Imidazo[1,2-a]pyrazine Derivatives : A study identified potent ENPP1 inhibitors among imidazo[1,2-a]pyrazine derivatives that enhance immune responses against tumors. These findings suggest that modifications to the pyrazine structure can yield compounds with significant anticancer properties .
- Carbonic Anhydrase Inhibition : Research into related compounds demonstrated selective inhibition of carbonic anhydrase isoforms which play a role in tumor progression. Such inhibition could be beneficial in targeting specific cancer types .
Properties
IUPAC Name |
2-[1-(pyrazine-2-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c21-14-11-3-1-2-4-12(11)15(22)20(14)10-8-19(9-10)16(23)13-7-17-5-6-18-13/h1-2,5-7,10-12H,3-4,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPTXFFWNULJNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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